2,5-Dimethylfuran-3-sulfonamide
Overview
Description
2,5-Dimethylfuran-3-sulfonamide (DMFS) is a heterocyclic compound1. It is used for research purposes and not intended for human or veterinary use1.
Synthesis Analysis
The synthesis of 2,5-Dimethylfuran-3-sulfonamide is not explicitly mentioned in the search results. However, related compounds like 2,5-Dimethylfuran can be synthesized from biomass through catalyst reactions2.
Molecular Structure Analysis
The molecular formula of 2,5-Dimethylfuran-3-sulfonamide is C6H9NO3S1. The exact molecular structure was not found in the search results.
Chemical Reactions Analysis
The chemical reactions involving 2,5-Dimethylfuran-3-sulfonamide are not explicitly mentioned in the search results. However, it’s worth noting that the pyrolysis of 2,5-dimethylfuran can generate many soot precursors3.
Physical And Chemical Properties Analysis
The physical and chemical properties of 2,5-Dimethylfuran-3-sulfonamide are not explicitly mentioned in the search results. However, 2,5-Dimethylfuran, a related compound, has a relatively high volumetric energy density (31.5 MJ/L), which is comparable to that of gasoline6.
Scientific Research Applications
Biofuel Production
- Scientific Field : Environmental Science and Pollution Research
- Application Summary : DMF is synthesized from lignocellulose biomass, which is an available feedstock for the production of prospective fuels . It’s considered a promising fuel because of its combustion properties comparable to those of commercial gasoline .
- Methods of Application : The production of DMF involves the synthesis from lignocellulose biomass . The specific methods and procedures can vary, but they generally involve chemical reactions and processes to convert the biomass into DMF.
Alternative to Gasoline
- Scientific Field : Sustainable Production of Biofuels
- Application Summary : DMF is seen as a promising gasoline alternative, with some aspects better than those of gasoline . It has an energy density 40% greater than that of ethanol, making it comparable to gasoline .
- Methods of Application : DMF can be used in conventional internal combustion systems . It’s chemically stable and does not absorb moisture from the atmosphere .
- Results or Outcomes : Recent tests in a single-cylinder gasoline engine found that the thermal efficiency of burning DMF is similar to that of gasoline .
Hydrogenation of 5-Hydroxymethylfurfural (HMF)
- Scientific Field : Organic Synthesis
- Application Summary : DMF is one of the products of selective oxidation of 5-hydroxymethylfurfural (HMF), an important furan platform compound . This process is currently attracting much attention as it provides a new energy chemical .
- Methods of Application : The process involves the photocatalytic oxidation of HMF to produce DMF . This method has the advantages of mild reaction conditions, easy separation of catalyst and product, and is environmentally friendly .
Photocatalytic Oxidation
- Scientific Field : Photocatalysis
- Application Summary : DMF can be produced through the photocatalytic oxidation of HMF . This process is considered sustainable, clean, cheap, and green .
- Methods of Application : The process involves the use of solar energy for the photocatalytic oxidation of HMF to produce DMF . This method is seen as a green and sustainable approach to producing DMF .
Hydrogenation of 5-Hydroxymethylfurfural (HMF)
- Scientific Field : Organic Synthesis
- Application Summary : DMF is one of the products of selective oxidation of 5-hydroxymethylfurfural (HMF), an important furan platform compound . This process is currently attracting much attention as it provides a new energy chemical .
- Methods of Application : The process involves the photocatalytic oxidation of HMF to produce DMF . This method has the advantages of mild reaction conditions, easy separation of catalyst and product, and is environmentally friendly .
Photocatalytic Oxidation
- Scientific Field : Photocatalysis
- Application Summary : DMF can be produced through the photocatalytic oxidation of HMF . This process is considered sustainable, clean, cheap, and green .
- Methods of Application : The process involves the use of solar energy for the photocatalytic oxidation of HMF to produce DMF . This method is seen as a green and sustainable approach to producing DMF .
Safety And Hazards
The safety data sheet for 2,5-Dimethylfuran-3-sulfonamide was not found in the search results. However, it’s worth noting that furan and methylfurans, which include 2,5-Dimethylfuran, may pose a health concern7.
Future Directions
The future directions for 2,5-Dimethylfuran-3-sulfonamide are not explicitly mentioned in the search results. However, 2,5-Dimethylfuran, a related compound, is being considered as a next-generation biofuel due to its comparable energy content to gasoline2.
Please note that this information is based on the available search results and may not be fully comprehensive or completely accurate. For more detailed information, further research or consultation with a subject matter expert may be required.
properties
IUPAC Name |
2,5-dimethylfuran-3-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3S/c1-4-3-6(5(2)10-4)11(7,8)9/h3H,1-2H3,(H2,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGKVBVKVYUQAGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethylfuran-3-sulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.